3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds have shown remarkable fungicidal and insecticidal activity
Mode of Action
Pyrazole derivatives are known to exhibit amphoteric properties, acting as both acids and bases . The acidic pyrrole-like NH group can donate its proton, while the basic pyridine-like nitrogen can accept protons . This dual behavior might influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrazole-based compounds have been detected in the gas-phase by infrared (ir) spectroscopy , suggesting that they might interact with various biochemical pathways
Result of Action
Similar compounds have shown remarkable fungicidal and insecticidal activity , suggesting that this compound might have similar effects
Action Environment
It is recommended to consider storage in bunded areas and ensure storage areas are isolated from sources of community water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with phenylacetic acid derivatives under acidic or basic conditions to form the pyrazole ring . The reaction conditions often include the use of catalysts such as palladium or rhodium to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a methyl group instead of a cyclopropyl group.
1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Contains a trifluoromethyl group, which can significantly alter its chemical properties and biological activities.
Uniqueness
3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its stability and specificity in binding to certain enzymes, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-cyclopropyl-2-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQCXXRFZAYTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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